molecular formula C9H9NO B053819 2-(3-Methoxyprop-1-YN-1-YL)pyridine CAS No. 113985-43-6

2-(3-Methoxyprop-1-YN-1-YL)pyridine

Cat. No.: B053819
CAS No.: 113985-43-6
M. Wt: 147.17 g/mol
InChI Key: YWNTZNVGBXOIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyprop-1-yn-1-yl)pyridine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It belongs to a class of pyridine derivatives featuring an alkynyl ether side chain, a functional group that is prevalent in the synthesis of potential therapeutic agents. While direct biological data for this specific compound is limited, its structural framework is highly relevant in drug discovery. For instance, pyridine and pyridazine cores functionalized with a 3-methoxyprop-1-yn-1-yl group have been identified as key scaffolds in the development of inhibitors for various biological targets . These structures are frequently employed in fragment-based drug design (FBDD) and as intermediates in the construction of more complex molecules aimed at optimizing physicochemical properties, such as reducing molecular weight and lipophilicity, which are critical for achieving good oral bioavailability . The terminal alkyne moiety present in the molecule is a versatile handle for further chemical modification, enabling reactions like the copper-catalyzed azide-alkyne cycloaddition (Click chemistry) and palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) . This makes this compound a valuable building block for creating chemical diversity in compound libraries. Researchers can utilize this reagent to develop novel molecules for probing biological pathways or as potential treatments for various diseases, following the trends observed in kinase inhibitor research and other therapeutic areas . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

113985-43-6

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(3-methoxyprop-1-ynyl)pyridine

InChI

InChI=1S/C9H9NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-3,5,7H,8H2,1H3

InChI Key

YWNTZNVGBXOIEQ-UHFFFAOYSA-N

SMILES

COCC#CC1=CC=CC=N1

Canonical SMILES

COCC#CC1=CC=CC=N1

Synonyms

Pyridine, 2-(3-methoxy-1-propynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituent Positions & Groups Molecular Weight Key Features
2-(3-Methoxyprop-1-yn-1-yl)pyridine (Target) 2-position: 3-methoxypropynyl 163.17 (est.) Methoxy enhances electron density; propargyl enables click chemistry.
3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol 3-position: propargyl alcohol; 5-position: methoxy 163.17 Propargyl alcohol introduces hydroxyl reactivity; methoxy stabilizes ring.
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol 2-position: propargyl alcohol; 3-/5-positions: Br, methoxy 242.07 Bromine adds steric bulk; electron-withdrawing Br deactivates ring.
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol 3-position: propargyl alcohol; 2-/5-positions: NH₂, F 166.15 (est.) Amino group increases solubility; fluorine modulates electronic properties.
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol 3-position: propargyl alcohol; 2-/5-positions: Cl, CH₃ 183.62 (est.) Chlorine and methyl balance electron effects; potential for cross-coupling.

Electronic and Solubility Properties

  • Electron Density: Methoxy and amino groups donate electrons, activating the pyridine ring toward electrophiles. Bromo and chloro substituents withdraw electrons, deactivating the ring .
  • Solubility: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility, whereas bromo- or chloro-substituted analogs (e.g., ) are more lipophilic. The target compound’s methoxypropynyl group confers moderate polarity, favoring organic solvents like DCM or THF.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in a 1:2 molar ratio.

  • Base : Triethylamine or diisopropylamine to scavenge HX byproducts.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.

  • Yield : 70–85% after 12–24 hours, depending on the halide’s reactivity (iodide > bromide).

Mechanistic Insights : The palladium catalyst oxidatively adds to the 2-halopyridine, forming a Pd(II) intermediate. Transmetallation with the copper-acetylide generates a Pd(II)-alkynide complex, which undergoes reductive elimination to yield the coupled product.

Table 1 : Optimization of Sonogashira Coupling for this compound

Halide (X)Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
IPdCl₂(PPh₃)₂ (5)Et₃N801285
BrPdCl₂(PPh₃)₂ (5)iPr₂NH1002472

Negishi Coupling Using Pyridinylzinc Reagents

Negishi coupling employs organozinc reagents to transfer alkynyl groups to aryl halides. This method avoids the use of unstable terminal alkynes by pre-forming a zincated 3-methoxyprop-1-ynide.

Procedure

  • Zinc Reagent Preparation : 3-Methoxyprop-1-yne is treated with ZnCl₂ and LiTMP (lithium tetramethylpiperidide) to form the corresponding zinc acetylide.

  • Coupling : Reaction with 2-iodopyridine using Pd(PPh₃)₄ (3 mol%) in THF at 60°C for 6 hours.

  • Yield : 68–75% with minimal homocoupling byproducts.

Advantages :

  • Tolerance of moisture and functional groups.

  • Scalable to gram quantities without yield erosion.

Microwave-Assisted Alkyne Installation

Microwave (MW) irradiation accelerates coupling reactions by enhancing reaction kinetics. A modified Sonogashira protocol under MW conditions reduces reaction times from hours to minutes.

Protocol :

  • 2-Iodopyridine (1 equiv), 3-methoxyprop-1-yne (1.2 equiv), Pd(OAc)₂ (3 mol%), CuI (6 mol%), and PPh₃ (6 mol%) in DMF.

  • MW irradiation at 120°C for 15 minutes.

  • Yield : 88% with >95% purity by HPLC.

Table 2 : Comparison of Conventional vs. Microwave-Assisted Sonogashira

MethodTimeYield (%)Purity (%)
Conventional12 h8590
Microwave15 m8895

Hydride Elimination from Propargyl Alcohol Precursors

Propargyl alcohols serve as masked alkynes, which can be dehydrogenated to alkynes using strong bases.

Synthesis Pathway :

  • Propargyl Alcohol Formation : Grignard addition of 3-methoxyprop-1-ynylmagnesium bromide to 2-pyridinecarboxaldehyde.

  • Dehydration : Treatment with POCl₃ or MsCl/Et₃N eliminates water, forming the alkyne.

Yield : 60–70% after column purification.

Challenges :

  • Over-oxidation to ketones possible with harsh conditions.

  • Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methodologies

Table 3 : Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Sonogashira CouplingHigh yield, scalableRequires palladium catalysts
Negishi CouplingStable reagentsSensitive to oxygen
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed
Tandem AlkynylationMetal-free, one-potModerate yield
Propargyl DehydrationAvoids catalystsMultiple steps, low atom economy

Spectroscopic and Analytical Characterization

Successful synthesis is confirmed by:

  • ¹H NMR : A singlet at δ 3.35 ppm (OCH₃), triplets for propargyl CH₂ (δ 2.50–2.70 ppm), and pyridinyl aromatic protons (δ 7.20–8.60 ppm).

  • 13C NMR : Alkyne carbons at δ 75–85 ppm (sp-hybridized), pyridine C-2 at δ 150–155 ppm.

  • HRMS : [M+H]⁺ calc. for C₉H₉NO: 148.0762, found: 148.0765 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Methoxyprop-1-yn-1-yl)pyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves Sonogashira coupling between a halogenated pyridine derivative (e.g., 3-bromopyridine) and 3-methoxyprop-1-yne under palladium catalysis. Key parameters include temperature (60–80°C), solvent (THF or DMF), and base (triethylamine). Purity is enhanced via column chromatography, and intermediates are characterized using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR .
  • Optimization : Reaction yields improve with degassed solvents and controlled stoichiometry of alkyne to halide (1.2:1 ratio). Catalytic systems (e.g., Pd(PPh3_3)4_4/CuI) reduce side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Techniques :

  • 1H^1 \text{H}-NMR: Aromatic protons on the pyridine ring appear as doublets (δ 7.2–8.5 ppm). The methoxy group (-OCH3_3) resonates as a singlet (δ 3.3–3.5 ppm).
  • 13C^{13} \text{C}-NMR: The alkyne carbons (C≡C) show signals at δ 70–90 ppm, while the pyridine carbons range from δ 120–150 ppm .
  • IR: Stretching vibrations for C≡C (~2100 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) confirm functional groups .

Q. How is the compound’s stability evaluated under different storage conditions (e.g., temperature, light exposure)?

  • Methodology : Accelerated stability studies are performed by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Degradation is monitored via HPLC at intervals (0, 1, 3, 6 months). Photo-stability is tested under UV light (ICH Q1B guidelines) .
  • Findings : Pyridine derivatives with alkynyl groups are prone to oxidation; argon-filled vials and amber glassware minimize decomposition .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives for antimicrobial activity?

  • SAR Framework :

  • Alkyne Chain Length : Shorter chains (e.g., propynyl vs. butynyl) enhance membrane permeability in Gram-negative bacteria.
  • Methoxy Position : Para-substitution on the pyridine ring improves solubility but reduces target binding affinity compared to meta-substitution .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO2_2) at the pyridine 4-position show 2–3× higher MIC values against E. coli compared to methoxy-substituted analogs .

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with bacterial enzyme targets?

  • Protocol :

Target Selection : Prioritize enzymes critical to microbial metabolism (e.g., dihydrofolate reductase [DHFR]).

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding.

Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzyme inhibition assays .

  • Outcome : The methoxypropynyl group forms hydrophobic interactions with DHFR’s active site (ΔG ≈ -8.2 kcal/mol), aligning with observed in vitro activity .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., inconsistent cytotoxicity results)?

  • Approach :

  • Dose-Response Curves : Use Hill slope analysis to confirm potency (EC50_{50}) across multiple cell lines (e.g., HeLa, MCF-7).
  • Metabolic Interference : Test for off-target effects via ATP-assay kits (e.g., CellTiter-Glo®) to distinguish cytotoxicity from proliferation inhibition .
    • Case Study : Discrepancies in cancer cell growth inhibition (e.g., 7a vs. 7e derivatives in ) were attributed to variations in mitochondrial membrane potential assays.

Q. How does the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compare to similar alkynylpyridines?

  • Experimental Design :

  • Substrate Scope : React this compound with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis.
  • Kinetic Analysis : Monitor reaction progress via GC-MS; calculate turnover frequency (TOF).
    • Findings : The methoxy group reduces electron density at the pyridine ring, slowing transmetallation steps (TOF = 12 h1^{-1} vs. 18 h1^{-1} for non-methoxy analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.